REACTION_CXSMILES
|
N[C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH2:10][C:4]=2[CH:3]=1.S(=O)(=O)(O)O.[N+]([O-])([O-])=O.[Na+].[Br-:24].[Na+]>C(O)(=O)C.O.Br.C(Cl)(Cl)Cl>[Br:24][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH2:10][C:4]=2[CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
9.42 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(CCCC(C2)=O)C=C1
|
Name
|
|
Quantity
|
9.24 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
24.56 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous bromide
|
Quantity
|
10.02 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
27.72 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
61.52 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the whole was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the whole was stirred for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with active carbon (0.65 g)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel with toluene as an eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(CCCC(C2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |